
JNJ-10397049
Overview
Description
JNJ-10397049 is a selective orexin-2 receptor (OX2R) antagonist with a pKi value of 8.2 for OX2R and 5.7 for OX1R, demonstrating approximately 600-fold selectivity for OX2R over OX1R . It has been extensively studied for its role in modulating sleep-wake cycles, neurogenesis, and reward-related behaviors. Preclinical studies highlight its ability to promote NREM sleep by reducing sleep latency and increasing sleep duration in rodent models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-10397049 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 2,4-dibromophenyl isocyanate with a suitable amine to form the urea derivative.
Cyclization: The intermediate is then cyclized to form the dioxane ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
JNJ-10397049 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions .
Scientific Research Applications
JNJ-10397049 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the orexin 2 receptor and its role in various physiological processes.
Biology: Helps in understanding the role of orexin receptors in sleep regulation and addiction.
Medicine: Investigated for its potential therapeutic applications in sleep disorders and alcohol dependence.
Industry: Utilized in the development of new drugs targeting the orexin system.
Mechanism of Action
JNJ-10397049 exerts its effects by selectively binding to and antagonizing the orexin 2 receptor. This receptor is involved in the regulation of wakefulness and arousal. By blocking the orexin 2 receptor, this compound promotes sleep and reduces the reinforcing effects of ethanol. The molecular targets include the orexin 2 receptor, and the pathways involved are related to the regulation of sleep and addiction .
Comparison with Similar Compounds
Comparison with Selective OX2R Antagonists
EMPA
- Receptor Binding : EMPA, a radiolabeled OX2R ligand, is used in autoradiography to map OX2R distribution. JNJ-10397049 (10 µM) effectively displaces [³H]-EMPA binding in wild-type mice, confirming its high OX2R selectivity .
- Functional Differences: While EMPA serves as a diagnostic tool, this compound exhibits therapeutic effects, such as sleep promotion and NPC modulation .
TCS-OX2-29
- Ethanol Self-Administration: Both this compound and TCS-OX2-29 reduce ethanol intake in rodent models, but this compound shows broader efficacy across behavioral paradigms .
Comparison with OX1R-Selective Antagonists
GSK1059865
- Receptor Selectivity : GSK1059865 is a potent OX1R antagonist (pKB = 8.77 for OX1R vs. 6.90 for OX2R), contrasting with this compound’s OX2R preference .
- GSK1059865 lacks hypnotic effects at doses up to 25 mg/kg, while this compound significantly reduces wakefulness at 5 mg/kg .
Comparison with Dual OX1/OX2R Antagonists (DORAs)
SB-649868
- Receptor Profile : SB-649868 is a dual antagonist with pIC₅₀ values of 9.46 (OX1R) and comparable OX2R affinity .
- Functional Outcomes :
Almorexant
- Ethanol Consumption: Both almorexant and this compound attenuate ethanol self-administration, but almorexant’s dual antagonism may offer broader therapeutic utility in addiction .
Pharmacokinetic and Sex-Specific Differences
This compound exhibits marked sex-dependent pharmacokinetics, with female rats showing 7-fold higher AUC values than males at 10 mg/kg.
Mechanistic Insights and Clinical Implications
- Sleep-Wake Balance : this compound’s selective OX2R blockade increases NREM sleep duration, but co-administration with OX1R antagonists (e.g., GSK1059865) attenuates this effect, suggesting OX1R-OX2R crosstalk .
- Addiction : Unlike dual antagonists, this compound’s OX2R selectivity may limit off-target effects in substance use disorder treatment .
Biological Activity
JNJ-10397049 is a selective antagonist of the orexin 2 receptor (OX2R), which plays a critical role in regulating sleep and wakefulness. Recent studies have highlighted its potential biological activities, particularly in the proliferation and differentiation of neural progenitor cells (NPCs). This article synthesizes findings from various research studies, focusing on the biological activity of this compound, including its effects on NPCs, pharmacodynamic properties, and implications for therapeutic applications.
Orexin Receptor Antagonism
this compound selectively inhibits OX2R, which is implicated in various physiological processes including sleep regulation and neurogenesis. By blocking this receptor, this compound influences the proliferation and differentiation of NPCs towards an oligodendroglial lineage, which is essential for myelination in the central nervous system.
Effects on Neural Progenitor Cells
A key study investigated the impact of this compound on NPCs using various concentrations (1 to 30 µM). The findings indicated a concentration-dependent effect on cell proliferation:
- Proliferation : At lower concentrations (1 and 5 µM), this compound significantly increased NPC proliferation as measured by MTT assays. Higher concentrations (25 and 30 µM) were found to be toxic .
- Differentiation : The expression of oligodendrocyte markers such as Olig2 and CNPase increased following treatment with 20 µM of this compound, while the expression of the progenitor marker nestin decreased, indicating a shift towards differentiation .
Data Summary
Concentration (µM) | Proliferation Effect | Oligodendrocyte Marker Expression | Toxicity |
---|---|---|---|
1 | Significant Increase | N/A | No |
5 | Significant Increase | N/A | No |
10 | No Significant Effect | N/A | No |
15 | No Significant Effect | N/A | No |
20 | No Significant Effect | Increased CNPase | No |
25 | Toxic | N/A | Yes |
30 | Toxic | N/A | Yes |
Pharmacokinetics and Safety Profile
Clinical studies have assessed the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. In a first-in-human study, it was shown to be well tolerated across various doses (5–250 mg), with common adverse events including somnolence and headaches. No serious adverse reactions were reported, indicating a favorable safety profile for further clinical exploration .
Case Studies and Research Findings
- Neural Progenitor Cell Study : A study published in Anatomy & Cell Biology demonstrated that this compound enhances NPC proliferation at lower doses while promoting differentiation towards oligodendrocytes. This suggests potential therapeutic applications in neurodegenerative diseases where oligodendrocyte function is compromised .
- Sleep Studies : In sleep-related research, this compound was shown to affect sleep architecture by promoting non-rapid eye movement (NREM) sleep without significantly increasing rapid eye movement (REM) sleep duration. This indicates its potential utility in treating sleep disorders .
- Binge Eating Study : Interestingly, this compound did not significantly affect binge eating behaviors in clinical trials, highlighting its selective action on orexin receptors without broader behavioral implications .
Properties
IUPAC Name |
1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIJGLHFFQHBE-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336831 | |
Record name | JNJ-10397049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708275-58-5 | |
Record name | JNJ-10397049 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-10397049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-10397049 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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